molecular formula C11H10Cl2N4O2 B11800600 Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11800600
M. Wt: 301.13 g/mol
InChI Key: JTHWYBQMCDQSSW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with two chlorine atoms, a triazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the triazole ring and the ethyl ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,6-dichloropyridin-3-yl)prop-2-enoate
  • Ethyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate
  • 2,6-Dichloropyridine derivatives

Uniqueness

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the triazole and pyridine rings, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)7-4-5-8(12)14-10(7)13/h4-5H,3H2,1-2H3

InChI Key

JTHWYBQMCDQSSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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